GSK2801

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

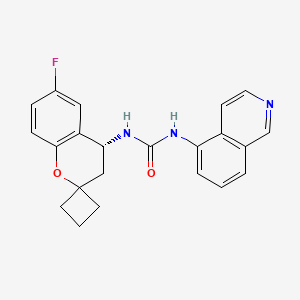

GSK2801 est une sonde chimique sélective qui inhibe les bromodomaines des protéines BAZ2A et BAZ2B. Les bromodomaines sont des domaines d'interaction protéine-protéine spécifiques de l'acétyl-lysine qui jouent un rôle crucial dans la régulation de la transcription des gènes. This compound s'est avéré prometteur dans les études précliniques, en particulier dans la recherche sur le cancer, en raison de sa capacité à moduler l'expression des gènes en inhibant ces bromodomaines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GSK2801 implique plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. La voie de synthèse détaillée et les conditions de réaction sont des informations propriétaires détenues par GlaxoSmithKline. on sait que la synthèse implique l'utilisation d'inhibiteurs compétitifs de l'acétyl-lysine et de divers solvants organiques .

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ceci inclurait l'utilisation d'équipements de synthèse automatisés et de mesures strictes de contrôle de la qualité pour maintenir la cohérence et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions : GSK2801 subit principalement des réactions de substitution en raison de son rôle d'inhibiteur compétitif de l'acétyl-lysine. Il se lie aux bromodomaines de BAZ2A et BAZ2B, empêchant leur interaction avec les résidus d'acétyl-lysine sur les queues d'histones .

Réactifs et conditions courantes : Les réactifs courants utilisés dans la synthèse et les réactions impliquant this compound comprennent des solvants organiques, des analogues d'acétyl-lysine et divers catalyseurs pour faciliter les réactions de couplage .

Principaux produits formés : Le principal produit formé à partir des réactions impliquant this compound est le complexe d'inhibition avec les bromodomaines BAZ2A et BAZ2B. Ce complexe empêche les bromodomaines d'interagir avec les résidus d'acétyl-lysine, modulant ainsi la transcription des gènes .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Dans la recherche sur le cancer, this compound a montré un potentiel dans l'induction de l'apoptose dans les cellules de cancer du sein triple négatif lorsqu'il est utilisé en combinaison avec des inhibiteurs de BET . Il a également été étudié pour sa capacité à inverser la résistance au paclitaxel dans les lignées cellulaires de cancer thyroïdien anaplasique en régulant à la baisse l'expression de MYCN . De plus, this compound est utilisé comme sonde chimique pour étudier le rôle des bromodomaines BAZ2A et BAZ2B dans la biologie de la chromatine et la transcription des gènes .

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive les bromodomaines des protéines BAZ2A et BAZ2B. Ces bromodomaines sont responsables de la reconnaissance et de la liaison aux résidus d'acétyl-lysine sur les queues d'histones, ce qui est une étape clé dans la régulation de la transcription des gènes. En inhibant cette interaction, this compound module l'expression des gènes et peut induire l'apoptose dans les cellules cancéreuses . Les cibles moléculaires de this compound comprennent les bromodomaines de BAZ2A et BAZ2B, et sa voie implique la perturbation du remodelage de la chromatine et de la régulation transcriptionnelle .

Applications De Recherche Scientifique

GSK2801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown potential in inducing apoptosis in triple-negative breast cancer cells when used in combination with BET inhibitors . It has also been studied for its ability to reverse paclitaxel resistance in anaplastic thyroid cancer cell lines by downregulating MYCN expression . Additionally, this compound is used as a chemical probe to study the role of BAZ2A and BAZ2B bromodomains in chromatin biology and gene transcription .

Mécanisme D'action

GSK2801 exerts its effects by competitively inhibiting the bromodomains of BAZ2A and BAZ2B proteins. These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histone tails, which is a key step in the regulation of gene transcription. By inhibiting this interaction, this compound modulates gene expression and can induce apoptosis in cancer cells . The molecular targets of this compound include the bromodomains of BAZ2A and BAZ2B, and its pathway involves the disruption of chromatin remodeling and transcriptional regulation .

Comparaison Avec Des Composés Similaires

GSK2801 est unique en raison de sa forte sélectivité pour les bromodomaines BAZ2A et BAZ2B. Des composés similaires incluent JQ1 et OTX015, qui sont des inhibiteurs de bromodomaine BET. this compound diffère de ces composés par son ciblage spécifique de BAZ2A et BAZ2B, ce qui en fait un outil précieux pour étudier le rôle de ces bromodomaines dans la transcription des gènes . D'autres composés similaires incluent BAZ2-ICR, qui cible également BAZ2A et BAZ2B mais avec des affinités de liaison différentes .

Propriétés

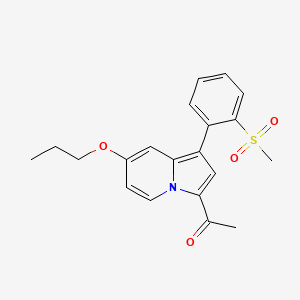

IUPAC Name |

1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWCPNJRJCNVRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)

![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)